
Betaxolol
Overview
Description
Betaxolol is a cardioselective beta-1-adrenergic antagonist commonly used to treat hypertension and elevated intraocular pressure when administered ophthalmically . It is a small molecule with the chemical formula C18H29NO3 and a molecular weight of 307.43 g/mol . This compound is known for its high selectivity for beta-1 receptors, which are primarily located in the heart, making it effective in reducing heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Betaxolol can be synthesized through a multi-step process involving the reaction of 4-(2-cyclopropylmethoxy)ethylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Betaxolol undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly involving the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can yield different derivatives of this compound .
Scientific Research Applications
Betaxolol has a wide range of scientific research applications:
Mechanism of Action
Betaxolol exerts its effects by selectively blocking beta-1-adrenergic receptors in the heart and vascular smooth muscle . This blockade reduces the effects of catecholamines such as epinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure . Additionally, this compound reduces intraocular pressure by decreasing the production of aqueous humor in the eye . The precise mechanism involves the inhibition of cyclic adenosine monophosphate (cAMP) production, which in turn reduces the activity of protein kinase A and subsequent aqueous humor production .
Comparison with Similar Compounds
Betaxolol is often compared with other beta-1-selective adrenergic antagonists such as metoprolol, atenolol, and bisoprolol . While all these compounds share similar mechanisms of action, this compound is unique in its high selectivity for beta-1 receptors and its additional use in ophthalmic applications for glaucoma . Unlike non-selective beta-blockers such as propranolol, this compound does not cause bronchospasm, making it safer for patients with respiratory conditions .
List of Similar Compounds
- Metoprolol
- Atenolol
- Bisoprolol
- Propranolol (non-selective)
- Timolol (non-selective)
This compound’s unique properties and applications make it a valuable compound in both clinical and research settings.
Biological Activity
Betaxolol is a selective beta-1 adrenergic antagonist primarily used in the management of hypertension and glaucoma. Its mechanism of action involves blocking catecholamine stimulation of beta-1 receptors, leading to decreased heart rate and blood pressure. This compound has also been investigated for its potential antibacterial properties against resistant strains of bacteria.
This compound exhibits beta-1 selectivity , which means it primarily affects the heart by blocking the beta-1 adrenergic receptors. This action results in:
- Reduced heart rate : By inhibiting the effects of epinephrine, this compound decreases the heart rate and cardiac output, making it beneficial in conditions like ischemic heart disease.
- Lowered blood pressure : It reduces both systolic and diastolic blood pressure, which is essential for patients with hypertension.
- Renin release inhibition : this compound prevents the release of renin, a hormone that contributes to blood vessel constriction, further aiding in blood pressure reduction .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals:
- Absorption : Oral bioavailability is approximately 89% ± 5%, unaffected by food intake.
- Peak Concentration : Mean peak plasma concentrations occur between 1.5 to 6 hours post-administration, with a half-life ranging from 14 to 22 hours.
- Metabolism : Primarily hepatic, with about 15% excreted unchanged; most is eliminated as metabolites .
Parameter | Value |
---|---|
Bioavailability | 89% ± 5% |
Peak Plasma Concentration | 21.6 ng/ml |
Half-Life | 14 to 22 hours |
Protein Binding | Approximately 50% |
Antihypertensive Effects
Clinical studies have demonstrated that this compound effectively lowers both resting and exercise-induced heart rates and blood pressure. For instance, a study comparing this compound with propranolol found that this compound produced less inhibition of peripheral blood flow while effectively reducing heart rate .
Antibacterial Properties
Recent research has highlighted this compound's potential as an inhibitor of the NDM-1 enzyme in E. coli, which is responsible for antibiotic resistance. The compound showed a 50% inhibitory concentration (IC50) of 19.3 ± 0.9 μM, indicating significant antibacterial activity. In combination with meropenem, it demonstrated enhanced efficacy against systemic bacterial infections in animal models, suggesting its potential role in treating resistant infections .
Case Studies
- Hypertension Management : In a clinical trial involving patients with hypertension, this compound was administered at doses ranging from 10 mg to 40 mg daily. Results indicated a significant reduction in both systolic and diastolic pressures over a period of several weeks.
- Glaucoma Treatment : this compound has been used as an ocular hypotensive agent for glaucoma patients. A study showed that topical administration effectively lowered intraocular pressure compared to untreated controls.
- Infection Control : In vivo studies on BALB/c mice infected with NDM-1 positive E. coli revealed that treatment with this compound combined with meropenem led to a significant reduction in leukocyte counts and organ bacterial loads, demonstrating its therapeutic potential against resistant bacterial infections .
Q & A
Basic Research Questions
Q. What experimental approaches are used to study Betaxolol's inhibitory effects on voltage-dependent calcium channels?
- Methodological Answer: Voltage-clamp techniques in isolated cells (e.g., mesenteric artery or portal vein cells) are employed to measure calcium channel currents. Command potentials (e.g., -30 mV to +10 mV) are applied to evaluate current-voltage relationships. Dose-response curves are generated using concentrations ranging from 10 μM to 100 μM, with IC50 values calculated via nonlinear least-squares fitting . Statistical significance is determined using ANOVA and Student’s t-test, with P < 0.05 as the threshold .
Q. How is this compound-induced cytotoxicity quantified in corneal endothelial cells?
- Methodological Answer: Cytotoxicity is assessed using light microscopy to observe morphological changes (e.g., cytoplasmic vacuolation, cell shrinkage) and acridine orange/ethidium bromide (AO/EB) staining to distinguish apoptotic cells. DNA fragmentation is analyzed via agarose gel electrophoresis, and ultrastructural changes (e.g., chromatin condensation) are examined using transmission electron microscopy (TEM). Dose-dependent effects are tested across concentrations (0.021875–2.8 g/L) .
Q. What statistical methods are recommended for analyzing this compound’s pharmacological data?
- Methodological Answer: Nonlinear regression (e.g., curve fitting for IC50 determination) and ANOVA are standard. For paired comparisons (e.g., treated vs. control groups), unpaired Student’s t-tests are used. Data are expressed as mean ± SEM, and P < 0.05 is considered significant .
Advanced Research Questions
Q. How do enantiomers of this compound differ in their interactions with ion channels?
- Methodological Answer: Racemates (+)- and (-)-Betaxolol are tested using voltage-clamp assays to compare inhibition of calcium or sodium currents. For example, at 10 μM, both enantiomers show similar inhibition (~15–17% in portal vein cells), suggesting minimal stereoselectivity. Competitive vs. allosteric binding is distinguished via Scatchard analysis and kinetic studies (e.g., dissociation rate acceleration) .
Q. What experimental designs optimize the detection of this compound in complex matrices like plasma?
- Methodological Answer: Central composite rotatable design (CCRD) is applied to optimize voltammetric parameters (e.g., scan rate, pH, nanoparticle content). For example, gold nanoparticle-modified electrodes enable detection limits of 46 nM for this compound in the presence of acetaminophen. Variables are validated using cyclic voltammetry and impedance spectroscopy .
Q. How does this compound’s neuroprotective mechanism involve BDNF upregulation?
- Methodological Answer: Topical this compound (e.g., 0.5% solution) is applied before retinal ischemia induction (e.g., intraocular pressure elevation). Post-treatment, BDNF mRNA levels are quantified via RT-PCR, while neuroprotection is assessed via immunohistochemistry (e.g., choline acetyltransferase preservation) and electroretinogram (ERG) b-wave recovery .
Q. Why do in vitro and in vivo models show contradictory cytotoxic effects of this compound on corneal cells?
- Methodological Answer: In vitro studies (e.g., human corneal endothelial cells) demonstrate apoptosis via DNA fragmentation and TEM, while in vivo cat models show milder effects (e.g., reduced cell density). Discrepancies arise from differences in drug exposure duration, species-specific metabolism, and compensatory mechanisms in vivo .
Q. What techniques resolve this compound enantiomers in pharmaceutical formulations?
- Methodological Answer: Chiral HPLC with teicoplanin-based stationary phases (Chirobiotic T) separates S- and R-enantiomers. Fluorescence detection (λex/λem = 275/305 nm) achieves baseline resolution (retention times: 11.3 min for S-, 12.6 min for R-). Validation includes linearity (10–500 ng/mL), recovery (97–102%), and robustness testing .
Q. Methodological Considerations
Q. How to design behavioral studies investigating this compound’s CNS effects?
- Methodological Answer: Contextual fear conditioning in mice evaluates memory retrieval. This compound (1 mg/kg, subcutaneous) is administered pre-test, with outcomes compared to atenolol (blood-brain barrier impermeability control). Plasma and brain drug levels are quantified via HPLC to confirm CNS penetration .
Q. What controls are critical when assessing this compound’s cardioselectivity in vivo?
- Methodological Answer: Compare this compound’s β1-selectivity against non-selective blockers (e.g., propranolol) using isoproterenol-induced tachycardia models. Insulin-induced hypoglycemia tests confirm minimal β2 effects (e.g., no hypoglycemia prolongation). Dose adjustments (e.g., 5 mg in elderly) account for bradycardia risks .
Properties
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-19-8 (hydrochloride) | |
Record name | Betaxolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022674 | |
Record name | Betaxolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.98e-02 g/L | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Betaxolol selectively blocks catecholamine stimulation of beta(1)-adrenergic receptors in the heart and vascular smooth muscle. This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension. Betaxolol can also competitively block beta(2)-adrenergic responses in the bronchial and vascular smooth muscles, causing bronchospasm. | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
63659-18-7 | |
Record name | Betaxolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63659-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Betaxolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BETAXOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70-72 °C, 70 - 72 °C | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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